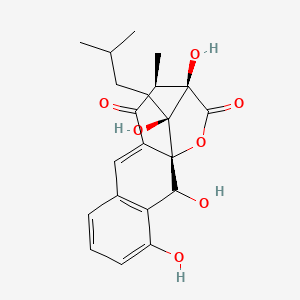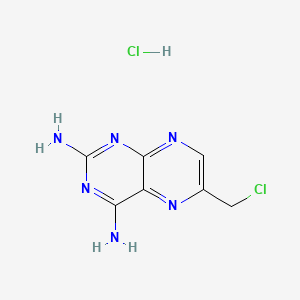
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
Overview
Description
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pteridine, which is a heterocyclic compound that is commonly found in biological systems. The synthesis method of this compound involves the use of various chemical reagents and techniques.
Scientific Research Applications
Anticancer Potential
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride has been investigated for its potential as a precursor in the synthesis of compounds with anticancer properties. For instance, 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, synthesized from a related compound, demonstrated high potency against L-1210 mouse leukemia lymphoblasts, suggesting significant anticancer potential (Khaled et al., 1984). Furthermore, several tripeptide analogues of methotrexate, synthesized from 2,4-diamino-6-(chloromethyl)pteridine, showed moderate activity against murine leukemia, highlighting its utility in developing anticancer agents (Suster et al., 1978).
Biomarker Development
The compound has also been explored in the context of biomarker development for noninvasive cancer diagnosis. A study analyzing urinary pteridine levels, including those related to this compound, found that certain pteridine levels could reflect the presence of cancers, suggesting potential use in early cancer diagnosis (Gamagedara et al., 2011).
Drug Synthesis and Modification
This chemical is also integral in synthesizing and modifying drugs, including those related to folic acid analogs. The synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone hydrobromide demonstrates the compound's utility in attaching functional groups to drug molecules, which is crucial for developing new therapeutics (Piper et al., 1987).
Biochemical Analysis
Biochemical Properties
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride plays a significant role in biochemical reactions, particularly as an impurity in folic acid. It interacts with enzymes involved in the folate biosynthetic pathway, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. This enzyme catalyzes the transfer of pyrophosphate from ATP to 6-hydroxymethyl-7,8-dihydropterin, a crucial step in folate biosynthesis . The interactions of this compound with these enzymes can influence the overall efficiency and regulation of the folate pathway.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its presence can disrupt normal folate metabolism, leading to altered cellular functions. For instance, it may interfere with the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair . This disruption can result in changes in cell proliferation and apoptosis, impacting overall cell health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key enzymes in the folate biosynthetic pathway. By binding to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, it can inhibit the enzyme’s activity, leading to reduced production of folate derivatives . This inhibition can cause downstream effects on cellular metabolism and gene expression, as folate derivatives are crucial cofactors in various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade under certain conditions, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity and altered metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant disruptions in folate metabolism and associated pathways . Toxic or adverse effects, such as liver damage or hematological abnormalities, have been observed at high doses, indicating the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in the folate metabolic pathway. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, influencing the production of folate derivatives . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to imbalances in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in certain cellular compartments . The localization of this compound can influence its activity and interactions with target enzymes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on enzyme activity and cellular functions. Targeting signals and post-translational modifications may direct it to particular organelles, such as the mitochondria or the nucleus . This localization is crucial for its role in modulating biochemical pathways and cellular processes.
Properties
IUPAC Name |
6-(chloromethyl)pteridine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKFWPFFHILFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57521-63-8 (Parent) | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40231992 | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82778-08-3 | |
| Record name | 2,4-Pteridinediamine, 6-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82778-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2QL1GYL98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


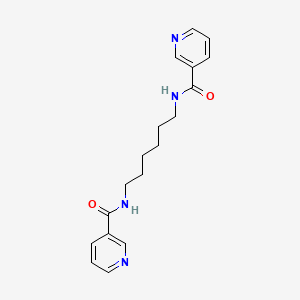


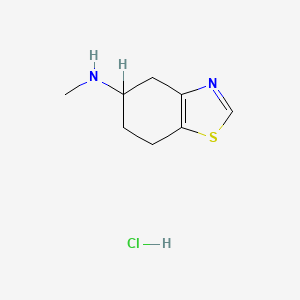

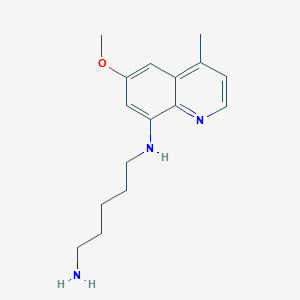
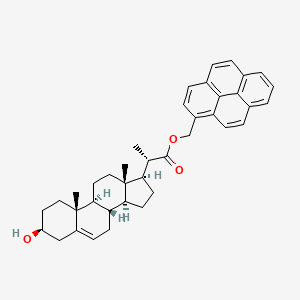


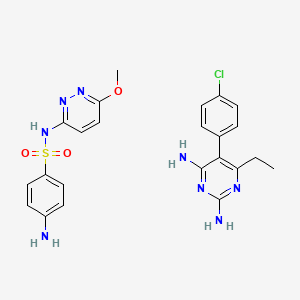
![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)
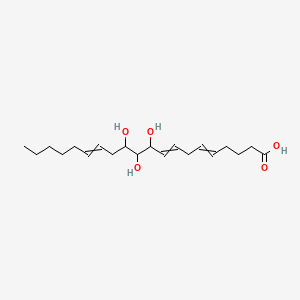
![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)
